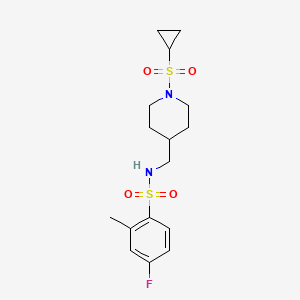

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

CAS No.: 1234860-96-8

Cat. No.: VC6943264

Molecular Formula: C16H23FN2O4S2

Molecular Weight: 390.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234860-96-8 |

|---|---|

| Molecular Formula | C16H23FN2O4S2 |

| Molecular Weight | 390.49 |

| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H23FN2O4S2/c1-12-10-14(17)2-5-16(12)24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)15-3-4-15/h2,5,10,13,15,18H,3-4,6-9,11H2,1H3 |

| Standard InChI Key | KEWFLPATTLQUBH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, starting with the preparation of the piperidine ring and its modification with the cyclopropylsulfonyl group. This is followed by the introduction of the sulfonamide moiety, which can be achieved through reactions involving sulfonyl chlorides and amines. The specific conditions and reagents used would depend on the desired yield and purity of the final product.

Biological Activity

While specific biological activity data for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is not readily available, sulfonamides in general have been explored for their potential in treating various diseases. For instance, some sulfonamides exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth . Others may have anti-inflammatory effects, making them candidates for treating conditions like arthritis .

Research Findings and Data

Table: Anticancer Activities of Related Sulfonamide Compounds

| Compound Structure | Cell Line | IC50 (μM) |

|---|---|---|

| Triazine-Sulfonamide Derivatives | HCT-116 | 3.6 - 11.0 |

| Isoindoline-1,3-dione Derivative | Various | 15.72/50.68 |

Note: The table provides data on related compounds rather than the specific compound , as direct data is not available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume